N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine
Overview
Description
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, also known as MTM hydroxylamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Target of Action
It has been synthesized into a complex with zn (ii) sulphate heptahydrate , suggesting potential interactions with metal ions.
Mode of Action
The synthesized complex has been shown to interact with ct-dna , indicating that it may interact with DNA or proteins within the cell.
Pharmacokinetics
The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .
Result of Action
The synthesized complex has shown in vitro antibacterial activity against escherichia coli, klebsiella pneumoniae, bacillus subtilis, and staphylococcus aureus strains .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine in lab experiments is its high selectivity and efficiency in reducing aldehydes and ketones. It is also relatively easy to synthesize and purify. However, one limitation is that it can be sensitive to air and moisture, which can affect its reactivity.
Future Directions
There are several potential future directions for the research on N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. Finally, the development of new applications for this compound hydroxylamine in organic synthesis and other fields is an area of ongoing research.
Scientific Research Applications
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a reagent for the selective reduction of aldehydes and ketones, as well as a catalyst for the synthesis of various organic compounds. In addition, this compound hydroxylamine has been investigated for its antimicrobial and antitumor properties.
properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUDLQMYHUIYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356006 | |
Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42456-40-6 | |
Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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